molecular formula C20H13NO3 B3269327 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione CAS No. 50834-31-6

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione

Cat. No.: B3269327
CAS No.: 50834-31-6
M. Wt: 315.3 g/mol
InChI Key: OCVSIIQVYUIGSL-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is an anthraquinone derivative, characterized by its unique structure which includes an anthracene core substituted with a hydroxyphenylamino group. This compound is known for its diverse applications in various scientific fields due to its interesting chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed include various anthraquinone derivatives with different functional groups .

Scientific Research Applications

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell damage .

Comparison with Similar Compounds

Biological Activity

Overview

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is an anthraquinone derivative notable for its diverse biological activities, including potential anticancer and antimicrobial properties. This compound features an anthracene core with a hydroxyphenylamino substitution, which contributes to its unique chemical behavior and biological interactions.

The compound exhibits a range of chemical reactions, including:

  • Oxidation : Can be oxidized to form quinones.
  • Reduction : Capable of being reduced to hydroquinone derivatives.
  • Substitution : Engages in electrophilic and nucleophilic substitution reactions.

These properties make it a valuable precursor in synthetic organic chemistry and a candidate for biological applications.

This compound's biological activity is primarily attributed to its interaction with cellular macromolecules:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal replication and transcription processes. This disruption leads to cytotoxic effects in rapidly dividing cells, particularly cancer cells.
  • Enzyme Inhibition : It inhibits topoisomerase enzymes, essential for DNA unwinding during replication. This inhibition can trigger apoptosis in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, further contributing to its cytotoxicity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study involving human breast adenocarcinoma cell line MDA-MB-231 showed that the compound induces apoptosis with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) . The mechanism involves the compound's ability to interact with DNA and inhibit critical cellular enzymes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against these pathogens . Its effectiveness suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Anticancer Research : In a controlled study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : A series of tests conducted on synthesized derivatives of anthraquinone compounds showed that modifications could enhance antimicrobial efficacy. For instance, compounds with electron-donating groups exhibited improved activity against Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialActive against S. aureus and E. coli
Enzyme InhibitionInhibits topoisomerase enzymes

Properties

IUPAC Name

1-(4-hydroxyanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-13-10-8-12(9-11-13)21-17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSIIQVYUIGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241760
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50834-31-6
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50834-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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